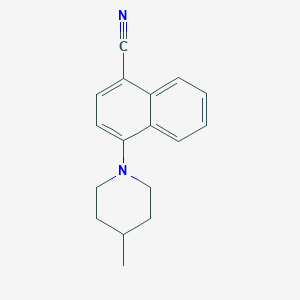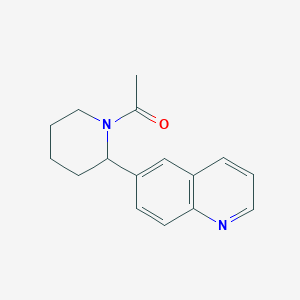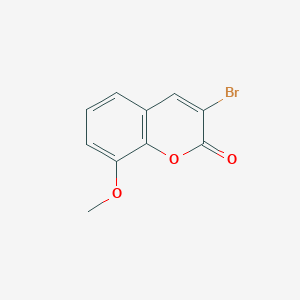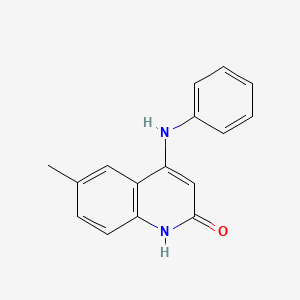
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives, including 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, often involve large-scale Fischer indole synthesis. This method is favored due to its high yield and operational simplicity .
化学反応の分析
Types of Reactions
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
科学的研究の応用
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(1H-Indol-3-yl)acetonitrile
- 5-Bromo-1H-indole-3-carbaldehyde
- 6-Bromo-1H-indole-3-carboxylic acid
Uniqueness
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and hydroxy groups enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
2-(4-bromo-6-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2 |
InChIキー |
GPSAMWZJGLTODB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)



![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)



![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)

